molecular formula C21H15BF5NO2 B7747197 (E)-(4-fluorophenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate

(E)-(4-fluorophenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate

Cat. No.: B7747197
M. Wt: 419.2 g/mol
InChI Key: KFRSTBWLTCWPMT-IMPZXOFZSA-O
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Description

(E)-(4-fluorophenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxyphenylchromenylidene moiety, and an azanium ion paired with a tetrafluoroborate anion.

Properties

IUPAC Name

(E)-(4-fluorophenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO2.BF4/c22-15-6-8-16(9-7-15)23-19-13-21(14-4-2-1-3-5-14)25-20-11-10-17(24)12-18(19)20;2-1(3,4)5/h1-13,24H;/q;-1/p+1/b23-19+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRSTBWLTCWPMT-IMPZXOFZSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[NH+]C3=CC=C(C=C3)F)C4=C(O2)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=C/C(=[NH+]\C3=CC=C(C=C3)F)/C4=C(O2)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BF5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-fluorophenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate typically involves a multi-step process. The initial step often includes the formation of the chromenylidene core through a condensation reaction between a hydroxybenzaldehyde and a phenylacetic acid derivative. This is followed by the introduction of the fluorophenyl group via a nucleophilic substitution reaction. The final step involves the formation of the azanium ion and its pairing with the tetrafluoroborate anion under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-fluorophenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The azanium ion can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

(E)-(4-fluorophenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (E)-(4-fluorophenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(4-chlorophenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate
  • (E)-(4-bromophenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate
  • (E)-(4-methylphenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate

Uniqueness

The presence of the fluorophenyl group in (E)-(4-fluorophenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate imparts unique electronic properties, making it particularly useful in applications requiring specific electronic interactions. This distinguishes it from similar compounds with different substituents.

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